molecular formula C11H12N4O2 B11781121 6-(3-Methyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one

6-(3-Methyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Cat. No.: B11781121
M. Wt: 232.24 g/mol
InChI Key: VJWTYCUTEDJKPU-UHFFFAOYSA-N
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Description

6-(3-Methyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of an oxadiazole ring fused to a tetrahydrocinnolinone structure, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with a suitable amine to form an intermediate, which is then cyclized to yield the target compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

6-(3-Methyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

6-(3-Methyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Methyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(3-Methyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one apart from similar compounds is its unique combination of the oxadiazole and tetrahydrocinnolinone structures. This fusion imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

6-(3-methyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydro-2H-cinnolin-3-one

InChI

InChI=1S/C11H12N4O2/c1-6-12-11(17-15-6)7-2-3-9-8(4-7)5-10(16)14-13-9/h5,7H,2-4H2,1H3,(H,14,16)

InChI Key

VJWTYCUTEDJKPU-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2CCC3=NNC(=O)C=C3C2

Origin of Product

United States

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